N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester typically involves the protection of the amino and hydroxyl groups of tyrosine and leucine, followed by esterification. The reaction conditions often include the use of protecting groups such as carbobenzyloxy (Cbz) and the use of reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
The compound is usually synthesized in small quantities for specific research purposes .
Chemical Reactions Analysis
Types of Reactions
N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the protecting groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the removal of protecting groups, resulting in the formation of free amino acids .
Scientific Research Applications
N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,O-Bis(carbobenzyloxy)tyrosylleucine methyl ester include:
N,O-Bis(carbobenzyloxy)DL-tyrosine: A related compound with similar protective groups.
N,O-Bis(carbobenzyloxy)tyrosylleucine: A compound without the methyl ester group.
Uniqueness
This compound is unique due to its specific combination of protective groups and ester functionality, which makes it a valuable intermediate in synthetic chemistry and research .
Properties
CAS No. |
7641-11-4 |
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Molecular Formula |
C32H36N2O8 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C32H36N2O8/c1-22(2)18-28(30(36)39-3)33-29(35)27(34-31(37)40-20-24-10-6-4-7-11-24)19-23-14-16-26(17-15-23)42-32(38)41-21-25-12-8-5-9-13-25/h4-17,22,27-28H,18-21H2,1-3H3,(H,33,35)(H,34,37) |
InChI Key |
RVZRFXQNUIMNED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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